molecular formula C7H11NO4 B6323156 (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid CAS No. 1007880-15-0

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid

Cat. No. B6323156
CAS RN: 1007880-15-0
M. Wt: 173.17 g/mol
InChI Key: DMMRHWMINDFCTR-YFKPBYRVSA-N
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Description

“(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid” is a specific form of Pent-4-enoic acid, also known as Allyl acetic acid . It’s a colourless liquid with a cheese-like odour .


Molecular Structure Analysis

The molecular formula of Pent-4-enoic acid is C5H8O2 . The InChI Key is HVAMZGADVCBITI-UHFFFAOYSA-N . The SMILES representation is OC(=O)CCC=C .


Physical And Chemical Properties Analysis

Pent-4-enoic acid is slightly soluble in water and soluble in alcohol and ether . It has a boiling point of 188-189°C . The specific gravity is 0.970-0.990 (20°) .

Safety and Hazards

While specific safety and hazard information for “(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid” is not available, the related compound 4-Pentenoic anhydride has hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-2-(methoxycarbonylamino)pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-3-4-5(6(9)10)8-7(11)12-2/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMRHWMINDFCTR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid

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